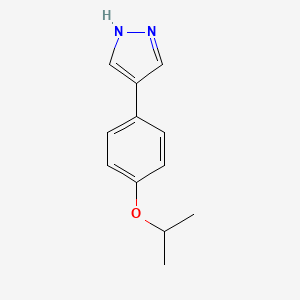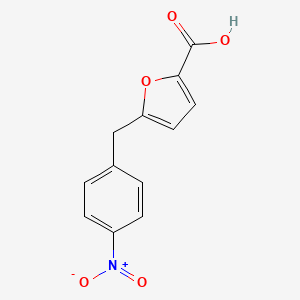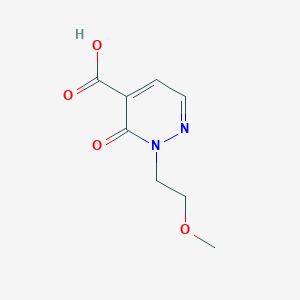
4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C17H21NO2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features an isopropylbenzoyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-isopropylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-(4-isopropylbenzoyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-(4-isopropylbenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The benzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanotetrahydropyran: A related compound with a similar tetrahydropyran structure but without the isopropylbenzoyl group.
Tetrahydro-4H-pyran-4-one: Another tetrahydropyran derivative used in organic synthesis.
4H-benzo[b]pyrans: Compounds with a fused benzene ring, exhibiting different chemical properties and applications.
Uniqueness
4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the isopropylbenzoyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
4-(4-propan-2-ylbenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C16H19NO2/c1-12(2)13-3-5-14(6-4-13)15(18)16(11-17)7-9-19-10-8-16/h3-6,12H,7-10H2,1-2H3 |
InChI-Schlüssel |
CCIVWMHXMALDKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)

![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
